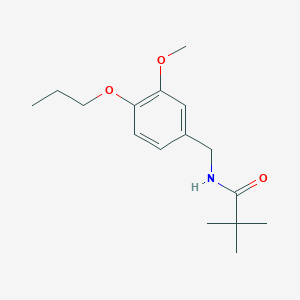
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, in the brain.
実験室実験の利点と制限
One advantage of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its relatively simple synthesis method. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in humans. Another potential direction for research is the development of new quinazolinone derivatives with improved pharmacological properties. Finally, 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone may have potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore its potential therapeutic effects in these conditions.
合成法
The synthesis of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one with 3-chloropropyl methyl ether in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone.
科学的研究の応用
3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. 3-(3-methoxypropyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(3-methoxypropyl)-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-13-7-12-20-17(14-8-3-2-4-9-14)19-16-11-6-5-10-15(16)18(20)21/h2-6,8-11,17,19H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZTZXHNODXJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxypropyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)




![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)